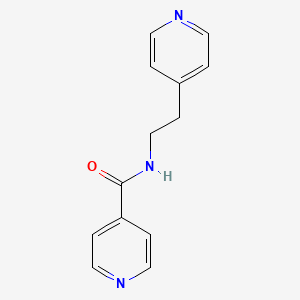

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide

Description

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is a pyridine-based amide compound featuring two pyridine rings connected via an ethyl linker and an amide bond. Its unique ethyl spacer between the pyridine moieties may influence solubility, binding affinity, and metabolic stability compared to non-spacer analogs.

Properties

IUPAC Name |

N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(12-4-8-15-9-5-12)16-10-3-11-1-6-14-7-2-11/h1-2,4-9H,3,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAGNJVYIBZABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855827 | |

| Record name | N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681161-17-1 | |

| Record name | N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing N-(2-(Pyridin-4-yl)ethyl)isonicotinamide involves the reaction between pyridine acid and pyridine amine under suitable reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Pyridin-4-yl)ethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the formation of substituted pyridine derivatives through oxidation, reduction, and substitution reactions.

Table 1: Key Reactions Involving N-(2-(Pyridin-4-yl)ethyl)isonicotinamide

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Pyridine carboxylic acids |

| Reduction | Corresponding amines |

| Substitution | Substituted pyridine derivatives |

Biological Research

Ligand in Enzyme Interactions

In biological studies, this compound is utilized as a ligand to investigate enzyme interactions and receptor binding. Its role in understanding molecular mechanisms is crucial for elucidating biological processes such as signal transduction and metabolic pathways.

Therapeutic Potential

Research indicates that derivatives of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide are being explored for their therapeutic properties. These include potential applications in treating various diseases due to their ability to modulate biological targets effectively .

Medicinal Applications

Anti-Cancer and Anti-Inflammatory Properties

Compounds related to N-(2-(Pyridin-4-yl)ethyl)isonicotinamide have shown promising anti-cancer and anti-inflammatory activities. For instance, studies have indicated that certain derivatives exhibit potent inhibitory effects on cancer cell lines, suggesting their utility as lead compounds in drug development .

Case Study: LEI-401

An example of a derivative with significant therapeutic promise is LEI-401, which has demonstrated nanomolar potency against specific cancer cell lines. This compound's design focused on optimizing its structure for improved efficacy and reduced side effects .

Industrial Applications

Catalyst in Chemical Reactions

In industrial settings, N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is employed as a catalyst to enhance the efficiency and selectivity of various chemical processes. Its ability to facilitate reactions while maintaining high yields makes it valuable in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-(Pyridin-4-yl)ethyl)isonicotinamide with key analogs:

Physicochemical and Pharmacological Properties

- Piperidine derivatives (e.g., ) with methoxymethyl groups may exhibit higher solubility due to polar substituents.

- Stability : Amides (e.g., target compound and ) are generally more hydrolytically stable than esters (e.g., ), which are prone to enzymatic or chemical cleavage.

- Bioactivity : Piperidine-based compounds () often target neurological or metabolic pathways, whereas pyridine amides (target compound, ) may interact with enzymes or receptors via π-π stacking or hydrogen bonding.

Biological Activity

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological implications, and relevant research findings.

Chemical Structure and Properties

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide features a pyridine ring and an isonicotinamide moiety, which contribute to its biological activity. The compound's unique structure allows it to interact with various molecular targets, including enzymes and receptors, influencing multiple signaling pathways.

The biological activity of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is primarily attributed to its ability to modulate specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular processes such as metabolism and differentiation. This inhibition may have therapeutic implications for conditions like Alzheimer's disease and type II diabetes.

- Phosphodiesterase Inhibition : It has also been studied as a potential phosphodiesterase-4 inhibitor, which can increase intracellular cyclic adenosine monophosphate (cAMP) levels. This property suggests potential applications in treating respiratory diseases and inflammatory conditions.

Biological Activities

Research indicates that N-(2-(Pyridin-4-yl)ethyl)isonicotinamide exhibits several significant biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with key signaling pathways.

- Anti-inflammatory Effects : By modulating cAMP levels, it may reduce inflammation, offering therapeutic benefits in various inflammatory diseases.

- Neuroprotective Effects : Its selective inhibition of GSK-3 suggests potential neuroprotective effects, particularly in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(Pyridin-4-yl)ethyl)isonicotinamide | Contains pyridine and isonicotinamide moieties | GSK-3 inhibitor, anti-inflammatory |

| 2-(Cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide | Cyclopentyloxy group addition | Phosphodiesterase inhibitor |

| N-(4-Methoxyphenyl)isonicotinamide | Methoxy group instead of cyclopentane | Anti-inflammatory |

| N-(Pyridin-3-yl)isonicotinamide | Different pyridine position | Anticancer |

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide:

- Inhibition of GSK-3 : A study demonstrated that this compound selectively inhibits GSK-3 without affecting other kinases, highlighting its potential for targeted therapies.

- Anticancer Activity : Research indicated that derivatives of isonicotinamides, including this compound, exhibited significant anticancer properties by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Potential : Preliminary data suggest that N-(2-(Pyridin-4-yl)ethyl)isonicotinamide can effectively modulate inflammatory responses by increasing cAMP levels, making it a candidate for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-(Pyridin-4-yl)ethyl)isonicotinamide and its derivatives?

- Methodology : The compound can be synthesized via condensation reactions between isonicotinic acid derivatives and pyridyl-ethylamine intermediates. For example, thiohydantoin derivatives of isonicotinamide are synthesized by reacting cyclocondensation precursors with substituted phenyl or cyclohexyl groups under reflux in ethanol, followed by purification via column chromatography . Key steps include monitoring reaction progress using TLC and characterizing products via H NMR, C NMR, and IR spectroscopy .

- Optimization : Adjust stoichiometric ratios (e.g., 1:2 molar equivalents for amine coupling) and use catalysts like HATU to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) for aromatic proton signals (δ 7.3–8.8 ppm) and amide NH peaks (δ 8.7–10.2 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1637 cm and NH stretches at ~3271 cm .

- HPLC/MS : Use reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (>95%) and molecular ion verification (e.g., [M+H] at m/z 344.50) .

Q. What are the optimal storage conditions to maintain stability?

- Storage : Store in airtight, light-resistant containers under dry conditions at room temperature (20–25°C). Avoid exposure to moisture, as hygroscopic degradation can occur .

- Stability Data : No significant decomposition observed under recommended conditions for up to 12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density maps, employ twin refinement or high-resolution data (d-spacing < 1.0 Å) to resolve disorder .

- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for packing analysis .

Q. What strategies are effective for improving metabolic stability in derivatives?

- Structural Modifications :

- Reduce Lipophilicity : Introduce polar groups (e.g., hydroxyethoxy or morpholine) to lower logP values, enhancing aqueous solubility and reducing CYP450-mediated oxidation .

- Block Metabolic Hotspots : Fluorinate aromatic rings (e.g., trifluoromethyl groups) to shield reactive sites .

- In Vitro Assays : Use liver microsomal stability assays (human/rat) with LC-MS quantification to track metabolite formation .

Q. How can structure-activity relationship (SAR) studies guide the design of RAF-inhibitory derivatives?

- Key SAR Insights :

- Pyridinyl Positioning : Substituents at the 4-position of the pyridine ring enhance RAF1 kinase binding (IC < 10 nM) .

- Morpholine Additions : Improve selectivity against RAS mutants by occupying hydrophobic pockets in the kinase domain .

- Experimental Design :

- Docking Simulations : Use AutoDock Vina with PDB 4L8V (RAF1 structure) to predict binding modes.

- Kinase Profiling : Test against a panel of 100+ kinases to confirm selectivity .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell line heterogeneity, serum concentration).

- Resolution :

- Standardize protocols (e.g., use NCI-60 cell lines with RPMI-1640 + 10% FBS).

- Validate via orthogonal assays (e.g., Western blot for p-MEK inhibition alongside cell viability) .

Q. Why do some synthetic routes yield low-purity products?

- Common Issues : Incomplete amine coupling or side reactions (e.g., hydrolysis).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.